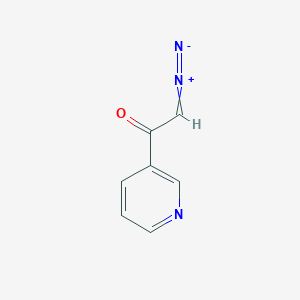
2-Diazonio-1-(pyridin-3-yl)ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-(pyridin-3-yl)ethen-1-olate is a chemical compound that belongs to the class of diazonium compounds These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(pyridin-3-yl)ethen-1-olate typically involves the diazotization of 3-aminopyridine. The process begins with the reaction of 3-aminopyridine with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt, which is then treated with a suitable base to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-(pyridin-3-yl)ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at low to moderate temperatures.
Coupling Reactions: Phenols and aromatic amines are commonly used as coupling partners. The reactions are usually performed in alkaline conditions to facilitate the formation of azo compounds.
Reduction Reactions: Reducing agents such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: The major products are substituted pyridine derivatives.
Coupling Reactions: The major products are azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: The major product is 3-aminopyridine.
Applications De Recherche Scientifique
2-Diazonio-1-(pyridin-3-yl)ethen-1-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of dyes and pigments, as well as in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-(pyridin-3-yl)ethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions with nucleophiles. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, making it useful in biochemical and medicinal research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Diazonio-1-(pyridin-2-yl)ethen-1-olate
- 2-Diazonio-1-(pyridin-4-yl)ethen-1-olate
- 2-Diazonio-1-(pyridin-3-yl)ethan-1-olate
Uniqueness
2-Diazonio-1-(pyridin-3-yl)ethen-1-olate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications. Compared to its analogs, it may exhibit different reactivity profiles and selectivity in chemical reactions, making it valuable for specific synthetic and research purposes.
Propriétés
Numéro CAS |
39972-50-4 |
|---|---|
Formule moléculaire |
C7H5N3O |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
2-diazo-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C7H5N3O/c8-10-5-7(11)6-2-1-3-9-4-6/h1-5H |
Clé InChI |
ABGBCBKTGSTEST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)

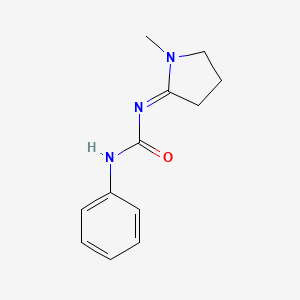

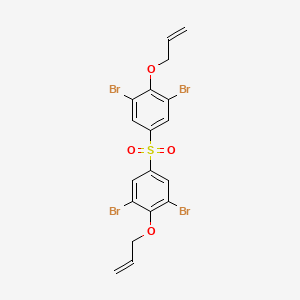
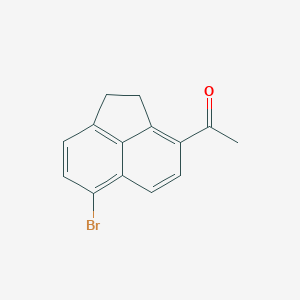
![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)
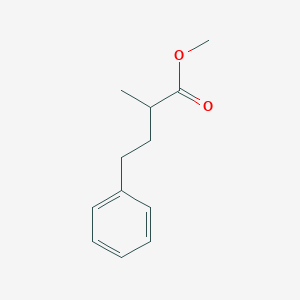
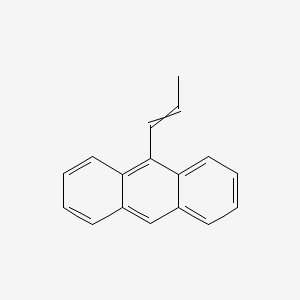

![4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14673402.png)

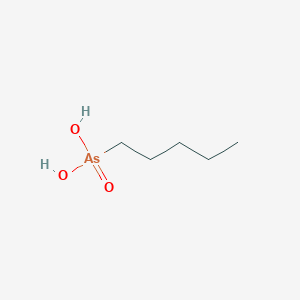
![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)
